InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+ . The Canonical SMILES representation is CC(C)N(CC=CC1=CC=CC=C1)C(C)C . The synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine typically involves the reaction of diisopropylamine with cinnamyl chloride. The process can be outlined as follows:
N,N-Bisisopropyl-3-phenyl-2-propenamine has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
N,N-Bisisopropyl-3-phenyl-2-propenamine can undergo various chemical reactions typical for amines and alkenes:
The reactivity profile indicates that this compound can serve as a versatile intermediate in organic synthesis .
The mechanism of action for N,N-Bisisopropyl-3-phenyl-2-propenamine primarily relates to its role as a precursor or impurity in pharmaceuticals like Tolterodine. In biological systems, it may interact with muscarinic receptors, influencing neurotransmission related to bladder control.
The physical and chemical properties of N,N-Bisisopropyl-3-phenyl-2-propenamine include:
| Property | Value |
|---|---|
| Molecular Weight | 217.35 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
These properties influence its handling and application in laboratory settings .
N,N-Bisisopropyl-3-phenyl-2-propenamine finds applications primarily within pharmaceutical chemistry:
Given its status as an impurity in Tolterodine, understanding its properties and behavior is crucial for quality control in pharmaceutical manufacturing .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7